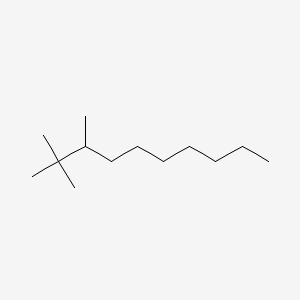
2,2,3-Trimethyldecane
概要
説明
2,2,3-Trimethyldecane is an organic compound belonging to the class of alkanes. It has the molecular formula C13H28 and a molecular weight of 184.36. This compound is characterized by its branched structure, which includes three methyl groups attached to the decane backbone. It is a colorless liquid at room temperature and is primarily used in research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: 2,2,3-Trimethyldecane can be synthesized through various methods. One common synthetic route involves the reaction of 1-nonene with tert-butylmagnesium chloride. This reaction is typically carried out in the presence of a catalyst such as platinum oxide (PtO2) in a solvent like methanol (MeOH). The reaction conditions include maintaining the temperature at around 25°C and stirring the mixture for several hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of specific precursors. The process is optimized to achieve high yields and purity, ensuring the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions: 2,2,3-Trimethyldecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction involves the conversion of the alkane to alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. These reactions typically require ultraviolet light or heat to proceed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at elevated temperatures.
Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of ultraviolet light.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can include 2,2,3-trimethyldecan-1-ol, 2,2,3-trimethyldecanal, or 2,2,3-trimethyldecanoic acid.
Substitution: Products include 2,2,3-trimethyl-1-chlorodecane or 2,2,3-trimethyl-1-bromodecane
科学的研究の応用
2,2,3-Trimethyldecane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: Research involving lipid metabolism often utilizes this compound as a model compound to study the behavior of branched alkanes in biological systems.
Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of more complex molecules with potential medicinal properties.
Industry: It is employed in the formulation of specialty lubricants and as a solvent in various industrial processes
作用機序
The mechanism of action of 2,2,3-trimethyldecane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in reactions under specific conditions, such as oxidation or halogenation. The molecular targets and pathways involved are typically those associated with hydrocarbon metabolism and transformation in chemical processes .
類似化合物との比較
2,2,4-Trimethylpentane:
2,3,3-Trimethylpentane: Another branched alkane with similar physical properties but different structural arrangement.
Uniqueness: 2,2,3-Trimethyldecane is unique due to its specific branching pattern, which influences its physical and chemical properties. This distinct structure makes it valuable in research applications where precise molecular characteristics are required .
特性
IUPAC Name |
2,2,3-trimethyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-6-7-8-9-10-11-12(2)13(3,4)5/h12H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEUYKNMLNSHIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977894 | |
| Record name | 2,2,3-Trimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62338-09-4 | |
| Record name | Decane, 2,2,3-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062338094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3-Trimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















